molecular formula C12H13NO B14155869 3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid CAS No. 41041-34-3

3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid

Katalognummer: B14155869
CAS-Nummer: 41041-34-3
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: KWZIWIMLISNPLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group and a prop-2-enimidic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid typically involves the reaction of a phenyl-substituted prop-2-en-1-yl compound with a suitable imidic acid precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogenated reagents such as bromine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism of action of 3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme . The pathways affected by this compound include those involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid is unique due to its specific imidic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

41041-34-3

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

3-phenyl-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C12H13NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2,(H,13,14)

InChI-Schlüssel

KWZIWIMLISNPLJ-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.